Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-

palladium catalysis oxidative cyclization indole synthesis

Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- (CAS 106745-67-9), also referred to as 4-methyl-N-(2-prop-1-en-2-ylphenyl)benzenesulfonamide or N-tosyl-2-isopropenylaniline, is an olefinic tosylamide (C₁₆H₁₇NO₂S, MW 287.38 g/mol). The compound features a 4-methylbenzenesulfonyl (tosyl) group attached to a 2-isopropenyl-substituted aniline core, placing it within the class of N-protected 2-alkenylanilines.

Molecular Formula C16H17NO2S
Molecular Weight 287.4 g/mol
CAS No. 106745-67-9
Cat. No. B14113475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-
CAS106745-67-9
Molecular FormulaC16H17NO2S
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C
InChIInChI=1S/C16H17NO2S/c1-12(2)15-6-4-5-7-16(15)17-20(18,19)14-10-8-13(3)9-11-14/h4-11,17H,1H2,2-3H3
InChIKeyIRMYOXJOXGIBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide (CAS 106745-67-9): A Selective Palladium-Cyclization Substrate for Indole-Derivative Synthesis


Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]- (CAS 106745-67-9), also referred to as 4-methyl-N-(2-prop-1-en-2-ylphenyl)benzenesulfonamide or N-tosyl-2-isopropenylaniline, is an olefinic tosylamide (C₁₆H₁₇NO₂S, MW 287.38 g/mol) [1]. The compound features a 4-methylbenzenesulfonyl (tosyl) group attached to a 2-isopropenyl-substituted aniline core, placing it within the class of N-protected 2-alkenylanilines. Its primary documented utility is as a substrate in palladium(II)-catalyzed oxidative cyclization chemistry, where the juxtaposition of the sulfonamide nitrogen and the pendant isopropenyl olefin enables regioselective intramolecular C–N bond formation to yield 3-methylene-2,3-dihydroindole derivatives [2].

Procurement Caution for 4-Methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide: Structural Specificity Governing Regiochemical Outcome in Transition-Metal Cyclization


Olefinic tosylamides that appear structurally similar cannot be freely interchanged for palladium-catalyzed cyclization reactions. The 2-isopropenyl substitution pattern on the aniline ring is the critical determinant of both product regiochemistry and reaction pathway. Close analogs—such as 2-vinyltosylanilide (unsubstituted vinyl) and 2-((E)-1-propenyl)tosylanilide (internal methyl-substituted olefin)—yield standard indole products (2-unsubstituted indole and 2-methylindole, respectively) under identical catalytic conditions, whereas the isopropenyl variant uniquely diverts the cyclization toward a 3-methylene-2,3-dihydroindole scaffold [1]. Generic substitution with an analog bearing a different alkene geometry or substitution pattern therefore results in a fundamentally different heterocyclic product, rendering the target compound irreplaceable for research programs specifically requiring the exocyclic methylene-containing dihydroindole architecture. Batch-to-batch reproducibility of the reported ~56% isolated yield further depends on the purity and structural authenticity of the olefinic tosylamide starting material [1].

Head-to-Head Quantitative Evidence: 4-Methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide in Palladium-Catalyzed Cyclization


Regiochemical Outcome: Isopropenyl Substrate Diverts Cyclization to 3-Methylene-2,3-dihydroindole Versus Indole Formation with Vinyl Analogs

Under 5 mol% Pd(OAc)₂ in DMSO under O₂ atmosphere, the target 2-isopropenyltosylanilide cyclizes exclusively to 3-methylene-2,3-dihydroindole (exocyclic methylene product), whereas the 2-vinyltosylanilide analog yields indole (aromatic heterocycle) and the 2-((E)-1-propenyl)tosylanilide analog yields 2-methylindole [1]. This divergent regiochemistry demonstrates that the 1-methylethenyl (isopropenyl) substituent is the sole entryway to the 3-methylene-dihydroindole scaffold.

palladium catalysis oxidative cyclization indole synthesis

Isolated Cyclization Yield of Target Substrate Using Optimized Protocol B (Pd(OAc)₂, DMSO, O₂)

The target compound undergoes Pd(II)-catalyzed cyclization to 3-methylene-2,3-dihydroindole in approximately 56% isolated yield under optimized conditions (Procedure B), as documented in the primary literature [1]. In the same report, the closely related 2-vinyltosylanilide substrate achieved only 48% yield under Procedure B (entry 5), and 2-((E)-1-propenyl)tosylanilide gave a better yield of 2-methylindole under Procedure A but a lower yield under Procedure B (qualitatively reported) [1].

cyclization yield heterocycle synthesis palladium catalysis

Functional Group Tolerance: Tosyl Protection Enables Exclusive 5-endo Cyclization Under Pd(II)/O₂, Avoiding 6-endo Pathways Seen with Unprotected Anilines

The tosylamide protecting group on the target compound is essential for directing palladium-catalyzed cyclization toward the 5-membered dihydroindole pathway. With unprotected 2-alkenylanilines, PdCl₂ catalysis can produce mixtures of 5- and 6-membered ring products or even shift to quinoline formation [1]. The N-tosyl derivative locks the cyclization into exclusive 5-endo-trig mode, delivering a single heterocyclic product without constitutional isomer contamination [1].

chemoselectivity N-protecting group cyclization mode

Commercial Authenticity of the Isopropenylaniline Precursor: Advantage Over In-House-Synthesized Analogs with Variable Olefin Purity

The 1996 Larock paper explicitly notes that 'the commercial availability of 2-isopropenylaniline and thus easy access to N-tosyl 3-methylene-2,3-dihydroindole provides a useful general route to various 3-substituted indoles via ene chemistry' [1]. This observation elevates the target tosylamide derivative above alternative 2-alkenyl tosylamides whose precursor anilines must be synthesized in-house with attendant variability in olefin geometry, purity, and batch-to-batch consistency.

starting material quality supply chain synthetic reproducibility

Procurement-Oriented Application Scenarios for 4-Methyl-N-[2-(1-methylethenyl)phenyl]benzenesulfonamide (CAS 106745-67-9)


Medicinal Chemistry: Synthesis of 3-Substituted Indole Libraries via Exocyclic Methylene Dihydroindole Intermediates

The exclusive formation of 3-methylene-2,3-dihydroindole from the target compound under Pd(II)/O₂ catalysis [1] provides a validated entry point to diverse 3-substituted indole libraries. The exocyclic methylene group is a versatile handle for ene reactions, cycloadditions, and electrophilic functionalization, enabling rapid diversification of the indole C-3 position. Procurement of this specific tosylamide is indicated for any medicinal chemistry program requiring 3-functionalized indole scaffolds where the 3-methylene dihydroindole route offers a strategic disconnection unavailable from standard Fischer or Bartoli indole syntheses.

Process Chemistry: Scalable Synthesis of N-Tosyl-3-methylenedihydroindole Without Stoichiometric Reoxidants

The Larock protocol uses catalytic Pd(OAc)₂ (5 mol%) with molecular oxygen as the terminal oxidant, avoiding stoichiometric metals or organic reoxidants such as benzoquinone [1]. Scaling this transformation to 5 mmol was demonstrated with a purified yield of 79% for a structurally analogous substrate [1], indicating process viability. For process R&D groups, purchasing the target compound at multi-gram scale with verified purity (≥95%) enables direct production of the dihydroindole intermediate under industrially feasible, low-waste conditions.

Academic Research: Undergraduate and Graduate Laboratory Training in Palladium-Catalyzed C–N Bond Formation

The Pd(OAc)₂/DMSO/O₂ system is operationally simple, uses air-stable reagents, and requires no glovebox [1]. This makes the target compound an excellent substrate for teaching laboratories focused on transition-metal catalysis, heterocycle synthesis, or green chemistry (O₂ as oxidant). Acquiring the compound ready-to-use eliminates the need for students to handle tosyl chloride and reduces exposure to hazardous reagents during the preparation of the starting material.

Natural Product and Alkaloid Synthesis: Strategic Use of the Tosyl Group as a Traceless Directing/Protecting Motif

The N-tosyl group on the cyclization product can be removed under standard reductive or basic conditions after the dihydroindole scaffold is elaborated, making the target compound a traceless entry to 3-substituted indoles [1]. For total synthesis efforts targeting indole alkaloids where the C-3 substituent must be introduced late-stage, purchasing the precisely N-tosylated, isopropenyl-bearing starting material ensures the chemoselectivity advantages documented in the primary literature [1] are fully realized.

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